N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Description
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds incorporating the benzothiazole moiety have shown moderate to significant radical scavenging activity and promise as templates for the development of potent biologically active compounds (Ahmad et al., 2012). Additionally, these compounds have been found to possess good antimicrobial activities against various microorganisms, indicating their potential as antimicrobial agents (Abbas et al., 2014).
Anti-Inflammatory and Analgesic Properties
Novel benzothiazole derivatives have demonstrated significant anti-inflammatory and analgesic activities. These compounds have been shown to inhibit cyclooxygenase-1 and -2 (COX-1/COX-2) enzymes, with some displaying higher inhibitory activity on COX-2 selectivity and comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Corrosion Inhibition
Benzothiazole derivatives have also been explored for their utility as corrosion inhibitors, offering protection against steel corrosion in acidic environments. These compounds provide a stable and efficient means of corrosion inhibition, potentially useful in industrial applications (Hu et al., 2016).
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds, including isoxazoles and naphthyridine derivatives, utilizing benzothiazole moieties indicates the versatility of these compounds in organic synthesis. These methodologies offer efficient routes to complex structures that could have applications in pharmaceuticals and organic materials (Guleli et al., 2019).
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-22-13-7-10-16(8-14(13)23-2)26-18(19-10)20-17(21)15-9-24-11-5-3-4-6-12(11)25-15/h3-8,15H,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBVOXIPQKOONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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